N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a cyclohexanecarboxamide group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position and a methylene bridge at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the pyrazole derivative with formaldehyde under basic conditions.
Formation of the Cyclohexanecarboxamide Group: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Pyrazol-5-yl)-hexahydroquinoline-3-carbonitrile: Similar in structure but contains a hexahydroquinoline moiety.
1-Methyl-5-aminopyrazole: Similar pyrazole core but lacks the cyclohexanecarboxamide group.
1-Methyl-5-hydroxypyrazole: Contains a hydroxyl group instead of the methylene bridge.
Uniqueness
N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanecarboxamide group enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C12H19N3O/c1-15-11(7-8-14-15)9-13-12(16)10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,13,16) |
InChI Key |
IMVUAAGIFPFJKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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